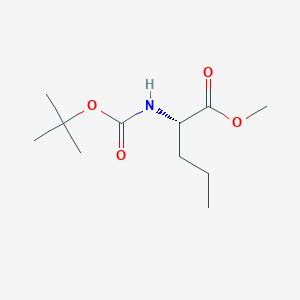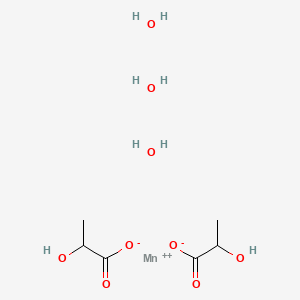
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride
描述
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride, commonly known as EADO, is a chemical compound that has been the focus of extensive scientific research in recent years. EADO is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. EADO has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用机制
The mechanism of action of EADO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. EADO has been found to interact with various proteins and enzymes, including DNA topoisomerase II and acetylcholinesterase, which are involved in important cellular processes such as DNA replication and neurotransmission.
Biochemical and Physiological Effects
EADO has been found to exhibit a range of biochemical and physiological effects in various studies. These effects include the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. EADO has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
实验室实验的优点和局限性
One advantage of using EADO in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. EADO is also relatively stable and can be stored for long periods of time without significant degradation.
One limitation of using EADO in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure. EADO can also be difficult to work with due to its low solubility in water and certain organic solvents.
未来方向
There are several potential future directions for research on EADO. One area of focus could be the development of new therapeutic agents based on the structure of EADO. Researchers could also explore the use of EADO as a potential diagnostic tool for the detection of certain diseases or conditions.
Another potential direction for future research could be the optimization of the synthesis method for EADO to improve yield and purity. Researchers could also explore the use of alternative methods, such as enzymatic catalysis, for the synthesis of EADO.
Conclusion
In conclusion, EADO is a promising compound that has been the focus of extensive scientific research in recent years. Its diverse biological activities make it a valuable tool for various research applications, including the detection of metal ions and the development of new therapeutic agents. While there are some limitations to its use in lab experiments, the potential benefits of EADO make it an important area of focus for future research.
科学研究应用
EADO has been studied extensively for its potential use in various scientific research applications. One area of focus has been its use as a fluorescent probe for the detection of metal ions. EADO has been found to exhibit strong fluorescence in the presence of certain metal ions, making it a useful tool for detecting and quantifying these ions in biological and environmental samples.
Another area of research has been the use of EADO as a potential therapeutic agent for the treatment of various diseases. EADO has been found to exhibit antitumor and antimicrobial activity, making it a promising candidate for use in the development of new drugs.
属性
IUPAC Name |
ethyl 2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.2ClH/c1-2-12-7(11)3-5-9-6(4-8)13-10-5;;/h2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPNSDOZPXJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)


![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)

